2,6-Diamino-5-fluorohexanoic acid hydrochloride
CAS No.: 118101-18-1
Cat. No.: VC20769627
Molecular Formula: C6H14ClFN2O2
Molecular Weight: 200.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118101-18-1 |
---|---|
Molecular Formula | C6H14ClFN2O2 |
Molecular Weight | 200.64 g/mol |
IUPAC Name | 2,6-diamino-5-fluorohexanoic acid;hydrochloride |
Standard InChI | InChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H |
Standard InChI Key | KTFUKZRKBXLIKP-UHFFFAOYSA-N |
SMILES | C(CC(C(=O)O)N)C(CN)F.Cl |
Canonical SMILES | C(CC(C(=O)O)N)C(C[NH3+])F.[Cl-] |
Introduction
Chemical Structure and Identification
2,6-Diamino-5-fluorohexanoic acid hydrochloride is a fluorinated derivative of lysine in its hydrochloride salt form. The compound contains a fluorine atom at the 5-position of the lysine backbone, which significantly alters its biological properties and reactivity compared to natural lysine . This modification makes it particularly interesting for biochemical research applications.
Chemical Identifiers and Properties
The compound is characterized by several chemical identifiers that establish its unique molecular identity within the scientific community.
Table 1: Chemical Identifiers of 2,6-Diamino-5-fluorohexanoic acid hydrochloride
Parameter | Value |
---|---|
CAS Number | 118101-18-1 |
PubChem CID | 44717418 |
Molecular Formula | C6H14ClFN2O2 |
Molecular Weight | 200.64 g/mol |
IUPAC Name | 2,6-diamino-5-fluorohexanoic acid;hydrochloride |
InChI | InChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H |
InChIKey | KTFUKZRKBXLIKP-UHFFFAOYSA-N |
SMILES | C(CC(C(=O)O)N)C(CN)F.Cl |
The compound is derived from the parent compound 2,6-Diamino-5-fluorohexanoic acid (CID 2737351) , with the hydrochloride salt formation enhancing its stability and solubility properties. These chemical characteristics make it suitable for various research applications.
Structural Features
The molecular structure of 2,6-Diamino-5-fluorohexanoic acid hydrochloride contains several key functional groups:
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A carboxylic acid group at the 1-position
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An amino group at the 2-position (alpha-carbon)
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A fluorine atom at the 5-position
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A second amino group at the 6-position
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A hydrochloride salt formation
This unique arrangement of functional groups contributes to the compound's distinctive chemical and biological properties . The presence of the fluorine atom, in particular, introduces significant electronic and steric effects that alter its behavior compared to non-fluorinated lysine.
Synthesis Methods
The synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride typically involves a multi-step process focusing on the selective fluorination of lysine followed by salt formation.
Standard Synthetic Approach
The standard approach to synthesizing this compound begins with lysine as the starting material, followed by a selective fluorination reaction and subsequent salt formation with hydrochloric acid. The most common synthetic route involves:
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Protection of the amino and carboxylic acid groups of lysine
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Selective fluorination at the 5-position using appropriate fluorinating reagents (such as Selectfluor)
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Deprotection of the protecting groups
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Treatment with hydrochloric acid to form the hydrochloride salt
Physical and Chemical Properties
The physical and chemical properties of 2,6-Diamino-5-fluorohexanoic acid hydrochloride are influenced by its unique structural features, particularly the presence of the fluorine atom and the hydrochloride salt formation.
Physical Properties
2,6-Diamino-5-fluorohexanoic acid hydrochloride typically presents as a crystalline solid at room temperature. The hydrochloride salt formation enhances its water solubility compared to the free amino acid form, making it more suitable for biological assays and pharmaceutical applications . This improved solubility is crucial for its use in various research contexts.
Chemical Reactivity
The reactivity of this compound is influenced by several factors:
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The amino groups can participate in nucleophilic reactions and form amide bonds
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The carboxylic acid group can undergo esterification and amidation reactions
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The fluorine substituent, being electronegative, affects the electron distribution within the molecule
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The fluorine atom introduces steric constraints that may influence conformational preferences
These reactivity patterns are essential considerations when incorporating this compound into larger molecular structures or when studying its interactions with biological macromolecules . The presence of fluorine often alters the pKa values of neighboring functional groups, potentially affecting hydrogen bonding patterns and acid-base properties.
Biological Significance and Research Applications
2,6-Diamino-5-fluorohexanoic acid hydrochloride has significant potential in various biological and medicinal research applications due to its structural similarity to lysine combined with the unique properties conferred by fluorination.
Metabolic Studies
The compound serves as a valuable tool in studying lysine metabolism and its role in various biological processes. As a fluorinated analog of lysine, it can be used to:
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Trace metabolic pathways involving lysine
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Study enzyme-substrate interactions with lysine-processing enzymes
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Investigate the effect of fluorine substitution on biological systems
These studies provide insights into fundamental biochemical processes and potential targets for therapeutic intervention. The unique fluorine substitution allows researchers to track its metabolism using techniques like 19F NMR spectroscopy.
Pharmaceutical Applications
2,6-Diamino-5-fluorohexanoic acid hydrochloride shows promise as a building block for developing novel pharmaceuticals, particularly in areas such as:
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Antimicrobial agents targeting bacterial infections
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Compounds addressing metabolic disorders
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Enzyme inhibitors for various therapeutic applications
The fluorinated structure often enhances metabolic stability and alters binding characteristics to biological targets, potentially improving pharmacokinetic and pharmacodynamic properties of resulting drug candidates. Its ability to mimic lysine while introducing different electronic and steric properties makes it valuable in medicinal chemistry.
Biochemical Research Tools
As a research tool, this compound can be utilized in various biochemical investigations:
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Protein structure-function studies
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Investigation of post-translational modifications
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Probing enzyme mechanisms that involve lysine residues
Analytical Methods for Characterization
Various analytical techniques are employed to characterize 2,6-Diamino-5-fluorohexanoic acid hydrochloride and confirm its structure and purity.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the compound's structure:
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Nuclear Magnetic Resonance (NMR) spectroscopy - 1H, 13C, and 19F NMR provide detailed structural information
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Infrared (IR) spectroscopy - Identifies functional groups including carboxylic acid, amino, and C-F bonds
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Mass Spectrometry (MS) - Confirms molecular weight and fragmentation pattern
The presence of fluorine provides a distinctive signal in 19F NMR, making it particularly useful for confirming the structure and monitoring reactions involving this compound . The unique spectral properties facilitate its identification and quantification in complex mixtures.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 2,6-Diamino-5-fluorohexanoic acid hydrochloride:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) - often requiring derivatization
These methods can separate the compound from potential impurities and provide quantitative data on its purity . They are also valuable for monitoring the progress of synthetic reactions leading to this compound.
Comparison with Related Compounds
Understanding how 2,6-Diamino-5-fluorohexanoic acid hydrochloride relates to similar compounds provides valuable context for its properties and applications.
Relationship to Natural Lysine
As a fluorinated derivative of lysine, this compound shares structural similarities with the natural amino acid but differs in key ways:
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The fluorine substituent alters electronic distribution
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Bond angles and conformational preferences may differ
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Hydrophobicity is typically increased compared to lysine
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Metabolic stability is often enhanced
These differences enable the compound to serve as a useful probe for investigating lysine-dependent biological processes. The similarities to lysine allow it to be recognized by many of the same biological systems, while the differences provide unique research opportunities.
Comparison with Other Fluorinated Amino Acids
Several other fluorinated amino acids exist, each with distinct properties and applications:
Table 2: Comparison of 2,6-Diamino-5-fluorohexanoic acid hydrochloride with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
2,6-Diamino-5-fluorohexanoic acid hydrochloride | C6H14ClFN2O2 | 200.64 g/mol | Fluorine at 5-position of lysine |
2,5-Diamino-6-fluorohexanoic acid dihydrochloride | C6H15Cl2FN2O2 | 237.10 g/mol | Fluorine at 6-position, two HCl molecules |
2,6-Diamino-5-hydroxyhexanoic acid hydrochloride | C6H15ClN2O3 | 198.65 g/mol | Hydroxyl group instead of fluorine |
These structural variations lead to different properties and potential applications in research . The positional isomers, in particular, can provide insights into structure-activity relationships in biological systems.
Future Research Directions
The unique properties of 2,6-Diamino-5-fluorohexanoic acid hydrochloride suggest several promising avenues for future research and development.
Advanced Synthetic Methodologies
Improving the synthesis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride remains an area of interest:
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Development of more efficient and selective fluorination methods
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Exploration of enzymatic approaches for stereoselective synthesis
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Scale-up strategies for larger-scale production
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Green chemistry approaches to minimize environmental impact
These advancements would make the compound more accessible to researchers and potentially enable its incorporation into more complex molecular structures. Improved synthetic efficiency would also reduce costs associated with its production.
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